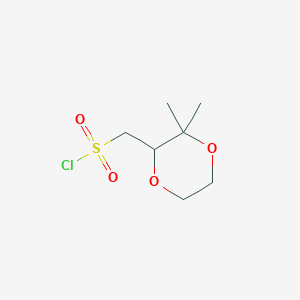
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H13ClO4S . It has an average mass of 228.694 Da and a mono-isotopic mass of 228.022308 Da .
Molecular Structure Analysis
The molecular structure of “(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Compounds
A study by Brzozowski and Sławiński (2004) explored the synthesis of 1-(Phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives with potential biological activity. They used methanesulfonyl chloride derivatives in the synthesis process, although the resultant compounds showed inactivity against selected human tumor cell lines (Brzozowski & Sławiński, 2004).
Protecting and Activating Group for Amine Synthesis
Sakamoto et al. (2006) synthesized 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. This compound showed excellent yields in sulfonating primary and secondary amines and was stable under basic and reductive conditions (Sakamoto et al., 2006).
Sulfoxide/Oxalyl Chloride Reagent for Sulfenyletherification
Gao et al. (2018) described a method using dimethyl sulfoxide/oxalyl chloride for sulfenyletherification of unsaturated alcohols. Methanesulfenyl chloride, potentially generated by the reaction of oxalyl chloride with dimethyl sulfoxide, played a crucial role in this method (Gao et al., 2018).
Sodium Insertion in Electrochemistry
Su, Winnick, and Kohl (2001) studied the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-AlCl3 ionic liquid. Methanesulfonyl chloride played a role in reversible sodium intercalation into the V2O5 film, indicating its potential in battery technology (Su, Winnick, & Kohl, 2001).
NMR Studies in RNA-Cleaving DNA Enzymes
Choi et al. (2000) conducted NMR studies on the RNA-cleaving DNA enzyme, where methanesulfonyl chloride's reaction kinetics were analyzed. This study provided insights into the solvolytic reactions involving methanesulfonyl chloride (Choi et al., 2000).
Synthesis of Organic Compounds
Morita et al. (2005) developed a method for tosylation and mesylation of primary alcohols using methanesulfonyl chloride. The process involved the use of KOH and catalytic amines, demonstrating methanesulfonyl chloride's role in organic synthesis (Morita et al., 2005).
Synthesis of Labelled Compounds
Drabowicz, Bujnicki, and Mikołajczyk (2003) described a new procedure for synthesizing methanesulfinyl chloride. This method was significant for the formation of 18O-labelled methanesulfinyl chloride, illustrating its application in creating labelled compounds for research purposes (Drabowicz, Bujnicki, & Mikołajczyk, 2003).
Environmental Chemistry
Flyunt et al. (2001) investigated the OH-radical-induced oxidation of methanesulfinic acid. Their study provided insights into the environmental chemistry involving methanesulfonyl compounds, particularly their role in atmospheric processes (Flyunt et al., 2001).
Eigenschaften
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZAAAGPAVCHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)
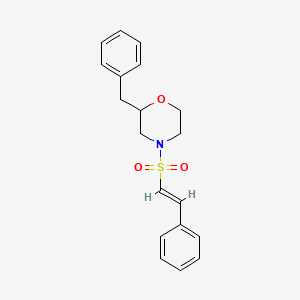
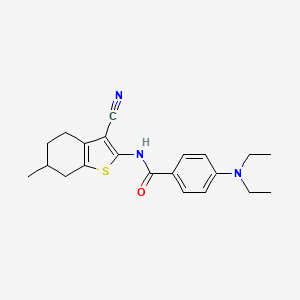
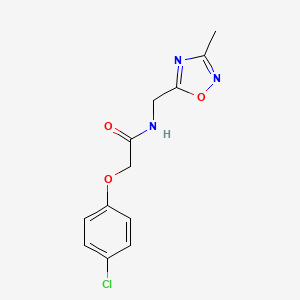
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)
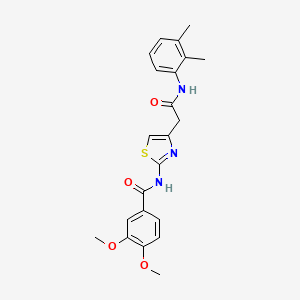


![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)
